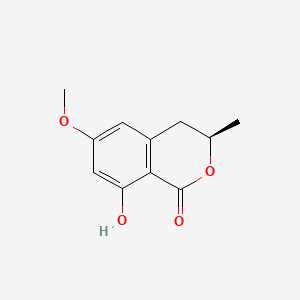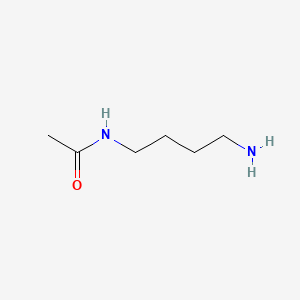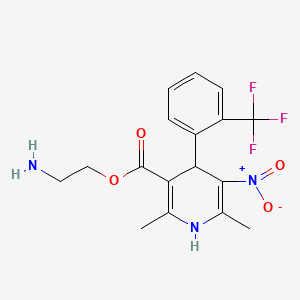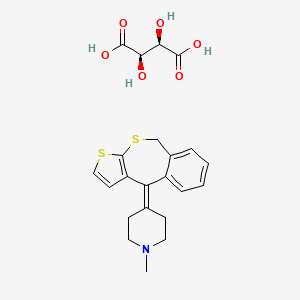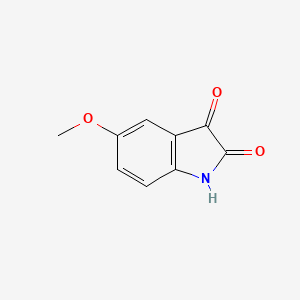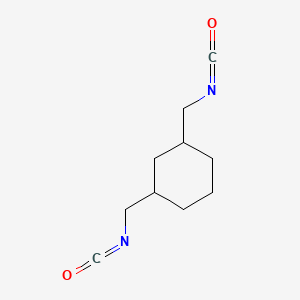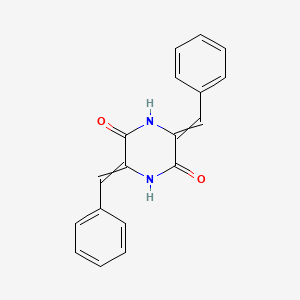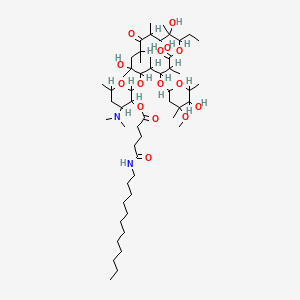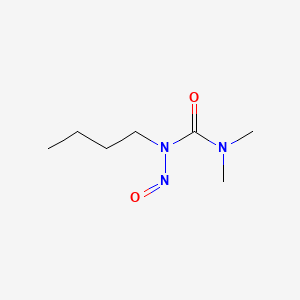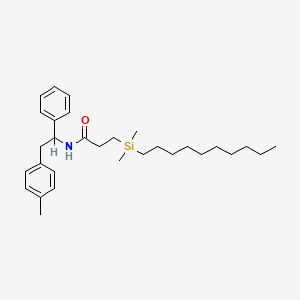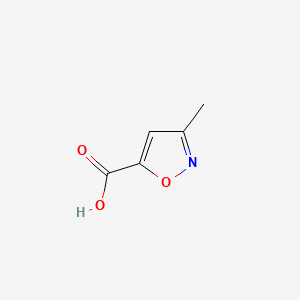
3-メチルイソキサゾール-5-カルボン酸
概要
説明
3-Methylisoxazole-5-carboxylic acid is a versatile compound with significant interest in synthetic and medicinal chemistry due to its potential as a building block for various chemical transformations and biological activities.
Synthesis Analysis
Martins et al. (2002) reported a one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methylisoxazole-5-carboxylic acid, demonstrating the compound's versatility for further functionalization (Martins et al., 2002). Additionally, Serebryannikova et al. (2019) described the first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization, highlighting a novel pathway for synthesizing carboxylic acid derivatives from isoxazole precursors (Serebryannikova et al., 2019).
Molecular Structure Analysis
Jezierska et al. (2003) conducted experimental and theoretical investigations on 5-amino-3-methylisoxazole-4-carboxylic acid derivatives, offering insights into their molecular structure through X-ray diffraction and quantum-chemical DFT calculations (Jezierska et al., 2003).
Chemical Reactions and Properties
Ryng et al. (1999) explored the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid amides and their immunological activities, indicating the compound's reactivity towards forming biologically active derivatives (Ryng et al., 1999).
Physical Properties Analysis
Research on the physical properties of 3-methylisoxazole-5-carboxylic acid and its derivatives primarily focuses on their crystalline structure, solubility, and thermal behavior. The specific studies detailing these aspects were not highlighted in the current literature search, suggesting a gap or the need for direct analysis of source materials.
Chemical Properties Analysis
The chemical properties of 3-methylisoxazole-5-carboxylic acid include its reactivity with various nucleophiles, electrophiles, and its role in cyclization reactions to form novel heterocyclic compounds. Potkin et al. (2012) discussed the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, showcasing the compound's reactivity and potential for creating structurally diverse molecules (Potkin et al., 2012).
科学的研究の応用
有機合成
3-メチルイソキサゾール-5-カルボン酸は、有機合成において汎用性の高いビルディングブロックとして役立ちます。これは、多くの医薬品に広く見られるさまざまなヘテロ環式化合物を構築するために使用されます。 この化合物の反応性により、イソキサゾール環の形成が可能になります。イソキサゾール環は、その安定性と生物活性により、医薬品分子によく見られるモチーフです {svg_1}.
創薬
創薬の分野では、3-メチルイソキサゾール-5-カルボン酸は貴重なスキャフォールドです。そのイソキサゾール環はペプチド結合を模倣することができ、ペプチドミメティックにおける有用なアナログとなります。 この用途は、プロテアーゼによる分解に耐えることができる新しい治療薬を開発するために重要であり、それによって薬効とバイオアベイラビリティが向上します {svg_2}.
生物学的研究
この化合物は、生物学的システムの研究において不可欠です。これは、酵素、受容体、および他のタンパク質の選択的阻害剤または活性化剤として作用することができます。 イソキサゾール環を修飾することにより、研究者は生物学的標的と特定の相互作用を持つ誘導体を作り出すことができ、それらの機能と疾患における役割の理解に役立ちます {svg_3}.
材料科学
材料科学では、3-メチルイソキサゾール-5-カルボン酸は新規材料の開発に貢献しています。その誘導体は、重合またはより大きな分子フレームワークに組み込むことができ、ユニークな電気的、光学的、または機械的特性を持つ材料につながります。 これらの材料は、電子機器、コーティング、およびナノデバイスの機能的コンポーネントとしての潜在的な用途があります {svg_4}.
触媒
この化合物は、特に金属を含まない合成経路における触媒に利用されます。これは、金属触媒を必要とせずにイソキサゾール環を形成する環化付加反応に関与できます。 このアプローチは、より持続可能で環境に優しく、希少で高価な金属への依存を減らします {svg_5}.
抗がん研究
3-メチルイソキサゾール-5-カルボン酸を使用して合成されたイソキサゾール誘導体は、抗がん剤として有望であることが示されています。それらは、メラノーマに関与するRafキナーゼ経路など、癌細胞における重要な経路を阻害することができます。 この分野の研究は、最小限の副作用で癌細胞を選択的に標的とすることができる新しい薬剤を開発することを目的としています {svg_6}.
Safety and Hazards
When handling “3-Methylisoxazole-5-carboxylic acid”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured . In case of contact with skin or eyes, wash off immediately with plenty of water for at least 15 minutes and seek medical attention if skin irritation persists .
特性
IUPAC Name |
3-methyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIYCKAAQPHZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4857-42-5 | |
| Record name | 3-Methyl-5-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylisoxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for 3-Methylisoxazole-5-carboxylic acid (MIC) in the body?
A1: MIC acts as a potent inhibitor of lipolysis, primarily by antagonizing the lipolytic effects of theophylline. [, ] Research suggests that this antagonism occurs at a site distinct from phosphodiesterase, as MIC doesn't influence the activity of this enzyme. [] Unlike insulin, which strongly inhibits hormone-induced lipolysis, MIC demonstrates a weaker effect on lipolysis stimulated by hormones like noradrenaline and ACTH. [] Instead, its potency lies in inhibiting theophylline-induced lipolysis. []
Q2: Does repeated administration of 3-Methylisoxazole-5-carboxylic acid (MIC) impact its effectiveness?
A2: Yes, studies show that repeated administration of MIC to rats and dogs leads to the development of resistance to its antilipolytic effects. [] This resistance develops within a few days and persists for several days after ceasing MIC administration. [] Interestingly, this resistance appears specific to MIC, as nicotinic acid, another antilipolytic agent, remains effective in these resistant animals. []
Q3: What is the role of the endocrine system in the development of resistance to 3-Methylisoxazole-5-carboxylic acid (MIC)?
A3: Research suggests that an intact pituitary-adrenal axis is crucial for developing resistance to MIC. [] Animals lacking these endocrine glands do not exhibit resistance. [] The study suggests a potential role for adrenal cortical hormones and pituitary growth hormone in driving this resistance mechanism. []
Q4: How does 3-Methylisoxazole-5-carboxylic acid (MIC) compare to nicotinic acid in terms of their antilipolytic action?
A4: Both MIC and nicotinic acid are potent inhibitors of lipolysis, but they differ in their mechanisms and susceptibility to resistance development. [, ] While MIC effectively inhibits theophylline-induced lipolysis, it demonstrates a weaker effect on hormone-induced lipolysis compared to insulin. [] In contrast, nicotinic acid does not induce resistance upon repeated administration. [] Notably, cross-resistance between the two compounds is not observed, indicating distinct mechanisms of action. []
Q5: What are the implications of the observed resistance to 3-Methylisoxazole-5-carboxylic acid (MIC) for its therapeutic potential?
A5: The development of resistance to MIC after repeated administration poses a challenge for its potential therapeutic applications. [] This phenomenon highlights the need for further research to understand the underlying mechanisms of resistance and explore strategies to circumvent or mitigate it. [] Investigating alternative dosing regimens, combination therapies, or structurally similar compounds with potentially lower resistance liabilities could be crucial for unlocking the therapeutic potential of MIC or related compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


